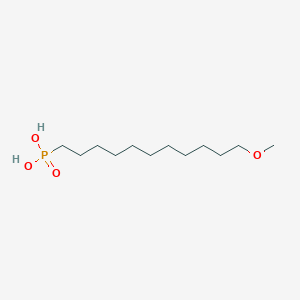
Acetic acid, cyano-, 2,2,2-trifluoro-1-(trifluoromethyl)ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid, cyano-, 2,2,2-trifluoro-1-(trifluoromethyl)ethyl ester is a chemical compound known for its unique structure and properties. This compound is characterized by the presence of cyano, trifluoro, and trifluoromethyl groups, which contribute to its distinct reactivity and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, cyano-, 2,2,2-trifluoro-1-(trifluoromethyl)ethyl ester typically involves the reaction of acetic acid derivatives with cyano and trifluoromethyl-containing reagents. One common method includes the use of trifluoroacetic acid and cyanoethyl compounds under controlled conditions to achieve the desired esterification.
Industrial Production Methods
Industrial production of this compound often employs large-scale esterification processes, utilizing catalysts and optimized reaction conditions to maximize yield and purity. The use of strong-acid cation exchange resins as catalysts is common in these processes .
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid, cyano-, 2,2,2-trifluoro-1-(trifluoromethyl)ethyl ester undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or trifluoromethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Strong acids or bases are commonly used as catalysts.
Substitution: Nucleophiles such as amines or thiols are often employed under mild to moderate conditions.
Major Products
The major products formed from these reactions include trifluoroacetic acid derivatives and substituted cyano compounds, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Acetic acid, cyano-, 2,2,2-trifluoro-1-(trifluoromethyl)ethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of trifluoromethylated compounds.
Biology: The compound’s unique properties make it useful in the study of enzyme mechanisms and protein interactions.
Medicine: It is explored for potential pharmaceutical applications due to its ability to modify biological molecules.
Industry: The compound is used in the production of specialty chemicals and materials with enhanced properties.
Wirkmechanismus
The mechanism by which acetic acid, cyano-, 2,2,2-trifluoro-1-(trifluoromethyl)ethyl ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of cyano and trifluoromethyl groups enhances its reactivity and ability to form stable complexes with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl trifluoroacetate: This compound shares the trifluoroacetate moiety but lacks the cyano group, resulting in different reactivity and applications.
Methyl trifluoroacetate: Similar to ethyl trifluoroacetate, it is used in organic synthesis but has distinct physical and chemical properties.
Uniqueness
Acetic acid, cyano-, 2,2,2-trifluoro-1-(trifluoromethyl)ethyl ester is unique due to the combination of cyano and trifluoromethyl groups, which impart specific reactivity and stability. This makes it particularly valuable in applications requiring high reactivity and selectivity.
Eigenschaften
CAS-Nummer |
500116-88-1 |
|---|---|
Molekularformel |
C6H3F6NO2 |
Molekulargewicht |
235.08 g/mol |
IUPAC-Name |
1,1,1,3,3,3-hexafluoropropan-2-yl 2-cyanoacetate |
InChI |
InChI=1S/C6H3F6NO2/c7-5(8,9)4(6(10,11)12)15-3(14)1-2-13/h4H,1H2 |
InChI-Schlüssel |
PFMNBIBQXSEZCG-UHFFFAOYSA-N |
Kanonische SMILES |
C(C#N)C(=O)OC(C(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2R,5S)-5-Hydroxypiperidin-2-yl]acetic acid](/img/structure/B14225155.png)
![Propanenitrile, 3-[(3-acetylphenyl)amino]-](/img/structure/B14225160.png)
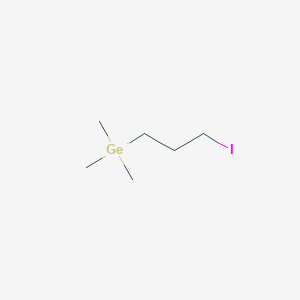
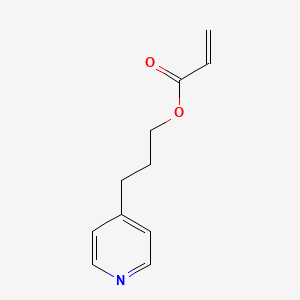
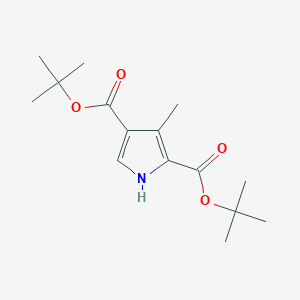
![5-({2-[(Heptan-2-yl)amino]ethyl}amino)pentan-1-ol](/img/structure/B14225186.png)
![2,4,6-Tris[4-(naphthalen-2-yl)phenyl]-1,3,5-triazine](/img/structure/B14225188.png)
![Trimethyl({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)stannane](/img/structure/B14225190.png)
![3-Ethoxy-5-methyl-5H-benzo[b]carbazole-6,11-dione](/img/structure/B14225218.png)
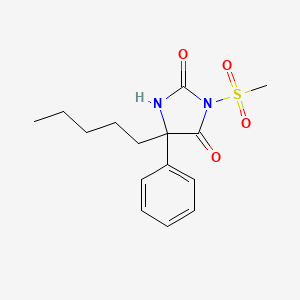
![1H-Indole, 2-(2-furanyl)-3-[(4-phenyl-1-piperidinyl)methyl]-](/img/structure/B14225223.png)
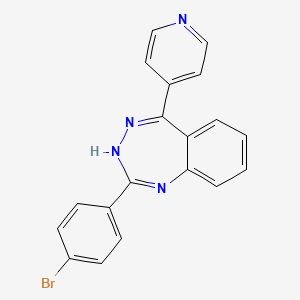
![3-Amino-1-azabicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B14225228.png)
